molecular formula C17H26N2O4 B5225162 2,4,5-TRIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE

2,4,5-TRIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE

Cat. No.: B5225162
M. Wt: 322.4 g/mol
InChI Key: ZGRCCUGLTDPXGT-UHFFFAOYSA-N
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Description

2,4,5-TRIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of three methoxy groups attached to a benzamide core, along with a piperidinoethyl side chain. Its molecular formula is C18H27N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-TRIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-(piperidinoethyl)amine under controlled conditions to yield the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Halogenating agents like bromine (Br~2~) or chlorine (Cl~2~) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 2,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 2,4,5-trimethoxybenzylamine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,5-TRIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5-TRIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE involves its interaction with specific molecular targets. It is believed to bind to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,4,5-Trimethoxy-N-(1-naphthyl)benzamide
  • 2,4,5-Trimethoxy-N-(2-phenylphenyl)benzamide

Comparison: While these compounds share the trimethoxybenzamide core, the side chains differ, leading to variations in their chemical properties and potential applications. 2,4,5-TRIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE is unique due to its piperidinoethyl side chain, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2,4,5-trimethoxy-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-21-14-12-16(23-3)15(22-2)11-13(14)17(20)18-7-10-19-8-5-4-6-9-19/h11-12H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRCCUGLTDPXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCCN2CCCCC2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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